3,4-Diethyl-2,3-dimethylhexane

Description

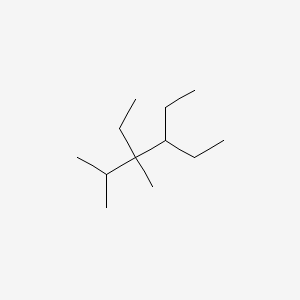

Structure

3D Structure

Properties

CAS No. |

62184-90-1 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,4-diethyl-2,3-dimethylhexane |

InChI |

InChI=1S/C12H26/c1-7-11(8-2)12(6,9-3)10(4)5/h10-11H,7-9H2,1-6H3 |

InChI Key |

BUUBMKJJLVCTKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)(CC)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Highly Branched Alkanes

Historical Perspectives on Branched Alkane Synthesis

The journey to synthesize complex alkanes began with foundational reactions that, while not always suitable for intricate structures like 3,4-diethyl-2,3-dimethylhexane, laid the groundwork for future innovations. Early methods often produced mixtures of products and were limited in scope.

The Wurtz reaction, for instance, involves the coupling of two alkyl halides in the presence of sodium metal. unacademy.com While effective for creating longer alkanes, it is generally inefficient for synthesizing asymmetric or highly branched structures due to the formation of multiple side products. stackexchange.com Another classical approach involves the use of Grignard reagents reacting with carbonyl compounds to form tertiary alcohols, which can then be dehydrated and hydrogenated to yield branched alkanes. plymouth.ac.uk

A significant leap forward came with the development of catalytic reforming processes in the petroleum industry. wikipedia.org These methods convert low-octane linear hydrocarbons into branched alkanes (isoparaffins) and other high-octane components. youtube.com Processes like isomerization and hydrocracking, often using bifunctional catalysts, became crucial for systematically increasing the branching of alkane feedstocks. wikipedia.orgmdpi.com

Alkylation Approaches for this compound and Analogues

Alkylation, the addition of an alkyl group to a molecule, is a primary strategy for constructing highly branched alkanes. mt.com Modern methods often employ strong acid catalysts to facilitate the formation of carbocation intermediates, which are key to building the complex carbon skeletons of molecules like this compound.

Friedel-Crafts Alkylation Mechanisms and Selectivity

Originally developed for aromatic compounds, the principles of Friedel-Crafts alkylation have been adapted for alkane synthesis. wikipedia.org This electrophilic substitution reaction traditionally uses a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a carbocation from an alkyl halide or alkene. wikipedia.orgorganic-chemistry.orgmt.com

The mechanism involves three primary steps:

Formation of a carbocation: The Lewis acid catalyst reacts with an alkylating agent (e.g., an alkyl halide or alkene) to form a carbocation electrophile. mt.comyoutube.com

Electrophilic attack: The carbocation attacks a C-H or C-C bond of an alkane. In the context of building highly branched structures, an isoparaffin like isobutane (B21531) can be alkylated by an alkene.

Hydride transfer: The resulting larger carbocation abstracts a hydride ion from another alkane molecule, yielding the final branched alkane and a new carbocation to propagate the chain reaction. u-szeged.hu

A major challenge in Friedel-Crafts alkylation is controlling selectivity. Carbocation intermediates are prone to rearrangements, leading to a mixture of isomers rather than a single desired product. youtube.com For example, a primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride shift. This tendency complicates the targeted synthesis of a specific, highly substituted alkane like this compound.

Alkylation of Alkene Precursors: Mechanistic Considerations

The alkylation of alkanes with alkenes is a fundamental industrial process for producing high-octane gasoline components, collectively known as alkylate. mt.comgoogle.com This process typically involves reacting a tertiary alkane, such as isobutane, with light alkenes like propylene (B89431) or butylene in the presence of a strong acid catalyst. mt.com

The reaction is a cationic chain reaction. libretexts.org The mechanism is initiated by the formation of a tertiary carbocation (e.g., tert-butyl cation from isobutane). This carbocation then adds to an alkene molecule, forming a larger carbocation. This new, larger carbocation subsequently undergoes a hydride transfer with another isobutane molecule, yielding a highly branched alkane and regenerating the tert-butyl cation, which continues the chain.

The nature of the alkene precursor and the reaction conditions are critical in determining the final product structure. To synthesize a complex molecule like this compound, one would theoretically need to select appropriate alkene and alkane precursors that could combine and rearrange in a controlled manner to form the desired C12 skeleton. However, the inherent propensity for side reactions, such as polymerization and cracking, makes direct synthesis challenging. u-szeged.hugoogle.com

Catalytic Processes in Branched Alkane Synthesis

Modern synthetic strategies heavily rely on solid acid catalysts, such as zeolites, and Lewis acids to improve selectivity and efficiency in creating branched alkanes.

Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong Brønsted acid sites, making them highly effective catalysts for hydrocarbon transformations. mdpi.comlidsen.com They are widely used in industrial processes like catalytic cracking, isomerization, and alkylation. lidsen.com

In the context of synthesizing branched alkanes, zeolites offer several advantages over traditional liquid acids like H₂SO₄ and HF:

Shape Selectivity: The regular pore structure of zeolites can control which reactant molecules can enter and which product molecules can form and exit, influencing the isomeric distribution of the products. u-szeged.hu

High Activity and Selectivity: Zeolites can be tailored to have specific acid strengths and site distributions, allowing for optimized performance in reactions like isomerization and alkylation. mdpi.comlidsen.com

Regenerability: Unlike liquid acids, solid zeolite catalysts can be regenerated, making the process more environmentally friendly. mdpi.com

Key reaction parameters that influence the outcome of zeolite-catalyzed reactions include temperature, pressure, and catalyst composition. researchgate.net For instance, in n-alkane isomerization, higher temperatures can increase the rate of reaction but may also favor undesirable cracking reactions, leading to lighter hydrocarbons. researchgate.net The choice of zeolite type, such as ZSM-5, Beta, or Y zeolites, is also crucial, as their different pore sizes and acidities are suitable for different feedstocks and desired products. lidsen.com

Table 1: Comparison of Common Catalysts in Alkylation and Isomerization

| Catalyst Type | Operating Temperature (°C) | Key Features |

|---|---|---|

| Zeolites | 200–400 | High selectivity and stability; shape-selective properties; regenerable. researchgate.net |

| Sulfated Zirconia | 150–300 | Exhibits very high acidity and activity but can have lower stability than zeolites. researchgate.net |

| Liquid Superacids (HF, H₂SO₄) | 0–40 | High activity; used extensively in industrial alkylation; pose significant environmental and safety concerns. mt.com |

| Lewis Acids (e.g., AlCl₃) | 30–100 | Effective for Friedel-Crafts type reactions; often required in stoichiometric amounts. wikipedia.orgbeilstein-journals.org |

Lewis acids are central to many alkylation reactions, particularly the Friedel-Crafts process. wikipedia.org A Lewis acid, defined as an electron-pair acceptor, facilitates the generation of electrophilic carbocations from alkylating agents. mt.com

In the alkylation of an alkane, a superacid system composed of a Lewis acid (e.g., AlCl₃ or SbF₅) and a Brønsted acid (e.g., HCl or HF) can protonate alkanes, initiating isomerization or fragmentation. rsc.org The Lewis acid enhances the acidity of the Brønsted acid, creating a superacid medium capable of activating even saturated hydrocarbons.

The primary role of the Lewis acid is to abstract a halide ion from an alkyl halide or to activate an alkene, creating a highly reactive carbocation. wikipedia.orgbeilstein-journals.org This carbocation is the key electrophile that drives the C-C bond formation necessary for building the branched structure. The strength of the Lewis acid can influence the reaction rate and the stability of the carbocation intermediate, thereby affecting the product distribution. While powerful, reactions using strong Lewis acids can be difficult to control, often leading to a complex mixture of products due to rearrangements and polyalkylation. organic-chemistry.org

Advanced Isomerism and Stereochemical Investigations

Structural Isomerism within the Dodecane (B42187) Series (C12H26)

The molecular formula C12H26, which represents dodecane, allows for a vast number of structural isomers. Structural isomers are compounds that share the same molecular formula but have different connectivity of atoms. For dodecane, there are 355 distinct structural isomers, ranging from the straight-chain n-dodecane to numerous branched structures. wikipedia.orgucla.edu This high number of isomers is a consequence of the many ways in which twelve carbon atoms can be arranged in a chain with various branching patterns. 3,4-Diethyl-2,3-dimethylhexane is one of these 355 structural isomers. nih.gov

The table below categorizes some of the structural isomers of dodecane based on the length of their parent carbon chain.

| Parent Chain | Example Isomer |

| Undecane | 2-Methylundecane |

| Decane | 2,2-Dimethyldecane |

| Nonane | 3-Ethyl-2-methylnonane |

| Octane (B31449) | 2,2,3,3-Tetramethylocatane |

| Heptane | 2,2,3,3,4-Pentamethylheptane |

| Hexane (B92381) | This compound |

| Pentane | 2,2,3,4,4-Pentamethylpentane |

Stereoisomeric Forms of this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

A chiral center is a carbon atom that is attached to four different groups. study.com In the structure of this compound, there are two such chiral centers, located at the third and fourth carbon atoms of the hexane backbone.

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and the rest of the carbon chain.

Carbon-4 (C4): This carbon is bonded to a hydrogen atom, an ethyl group (-CH2CH3), another part of the carbon chain, and the C3-substituted group.

With two chiral centers, the maximum number of possible stereoisomers is given by the formula 2^n, where n is the number of chiral centers. For this compound, n=2, so there are 2^2 = 4 possible stereoisomers. pressbooks.pub These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. study.com

The four stereoisomers are:

(3R, 4R)-3,4-Diethyl-2,3-dimethylhexane

(3S, 4S)-3,4-Diethyl-2,3-dimethylhexane

(3R, 4S)-3,4-Diethyl-2,3-dimethylhexane

(3S, 4R)-3,4-Diethyl-2,3-dimethylhexane

The enantiomeric pairs are (3R, 4R) and (3S, 4S), as well as (3R, 4S) and (3S, 4R).

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org In the case of this compound, any stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer. For example, the (3R, 4R) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers. Diastereomers have different physical properties, such as melting points, boiling points, and densities. libretexts.org

The relationships between the stereoisomers are summarized in the table below.

| Stereoisomer | Enantiomeric Relationship with | Diastereomeric Relationship with |

| (3R, 4R) | (3S, 4S) | (3R, 4S), (3S, 4R) |

| (3S, 4S) | (3R, 4R) | (3R, 4S), (3S, 4R) |

| (3R, 4S) | (3S, 4R) | (3R, 4R), (3S, 4S) |

| (3S, 4R) | (3R, 4S) | (3R, 4R), (3S, 4S) |

A meso compound is an achiral compound that has chiral centers and a plane of symmetry. wikipedia.org For a molecule to be a meso compound, the chiral centers must have the same set of substituents, and the configuration must allow for a plane of symmetry. In this compound, the substituents on the two chiral centers (C3 and C4) are not identical. Therefore, it is not possible for this molecule to have a plane of symmetry, and no meso compounds exist for this compound. libretexts.org This means that all four possible stereoisomers are chiral.

Chirality and Optical Activity in Branched Alkanes

Chirality is a property of a molecule that is non-superimposable on its mirror image. libretexts.org As established, the stereoisomers of this compound are chiral. A key consequence of chirality is optical activity, which is the ability of a chiral molecule to rotate the plane of plane-polarized light. libretexts.org Each of the four stereoisomers of this compound is expected to be optically active.

Enantiomers rotate plane-polarized light by an equal amount but in opposite directions. youtube.com For example, if the (3R, 4R) isomer rotates light by +x°, its enantiomer, the (3S, 4S) isomer, will rotate it by -x°. A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive because the rotations cancel each other out. libretexts.org

Diastereomers have different optical rotations that are not necessarily equal in magnitude or opposite in sign. The specific rotation is a characteristic physical property of a chiral compound.

Conformational Analysis and Dynamics

Theoretical Frameworks for Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational preferences and energy landscapes of molecules like 3,4-diethyl-2,3-dimethylhexane. These methods allow for the calculation of the potential energy of different conformers, helping to identify the most stable arrangements.

Molecular mechanics methods, such as the MM2 and MM3 force fields, offer a computationally efficient way to model the conformational space of alkanes. These classical approaches treat molecules as a collection of atoms held together by springs, and the potential energy is calculated based on parameters derived from experimental data. For a highly branched alkane like this compound, MM2 and MM3 calculations would be employed to systematically explore the potential energy surface by rotating the various C-C bonds. This would involve identifying numerous local energy minima corresponding to different staggered conformations and the transition states that separate them. While specific MM2/MM3 studies on this compound are not documented, this method would be expected to provide initial geometries and relative energies of the various conformers.

For a more accurate description of the electronic effects that influence conformational stability, ab initio and Density Functional Theory (DFT) methods are employed. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of empirical parameters. DFT, a popular quantum mechanical modeling method, calculates the electronic structure of a molecule to determine its energy and properties. For this compound, DFT calculations using various functionals (e.g., B3LYP) and basis sets would provide more reliable energy differences between conformers compared to molecular mechanics. These methods are particularly useful for accurately modeling the subtle electronic interactions that can influence conformational preferences in sterically crowded molecules.

To achieve even higher accuracy, especially in accounting for electron correlation effects, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be utilized. These methods are computationally more intensive but can provide benchmark-quality data for the conformational landscapes of complex molecules. An MP2 study of this compound would offer a detailed and reliable picture of the relative energies of its conformers and the barriers to their interconversion. Such high-level calculations are crucial for understanding the fine balance of forces that dictate the molecule's preferred shapes.

Rotational Isomerism and Energy Barriers

Rotation around the central C3-C4 bond, as well as the other C-C bonds in the hexane (B92381) backbone, gives rise to rotational isomers, or conformers. The most stable conformers are typically those in which the bulky substituent groups are staggered, minimizing torsional strain. Conversely, eclipsed conformations represent energy maxima and act as barriers to rotation.

For this compound, the energy barriers to rotation would be significantly influenced by the steric bulk of the methyl and ethyl groups. While specific energy barrier values for this molecule have not been reported, it is expected that rotations leading to eclipsed interactions between the ethyl and methyl groups would have high energy barriers.

Table 1: Estimated Rotational Energy Barriers for Simple Alkanes

| Interaction | Estimated Energy Cost (kcal/mol) |

| H-H eclipsed | ~1.0 |

| H-CH3 eclipsed | ~1.4 |

| CH3-CH3 eclipsed | ~2.5 - 3.0 |

| CH3-CH3 gauche | ~0.9 |

Note: This table provides general estimates for simple alkanes and is intended for illustrative purposes. The actual energy barriers in this compound would be a complex sum of multiple interactions.

Influence of Steric Interactions on Conformational Preferences

Steric hindrance is a dominant factor in determining the conformational preferences of this compound. The molecule will preferentially adopt conformations that minimize the repulsive interactions between its bulky substituents. This means that staggered conformations where the large ethyl and methyl groups are positioned anti to one another are expected to be the most stable.

Conversely, conformations with gauche interactions between the substituents on adjacent carbons will be higher in energy. The most energetically unfavorable conformations would be those where the bulky groups are eclipsed. Due to the high degree of substitution, it is likely that even the most stable conformers of this compound experience some degree of steric strain.

Experimental Elucidation of Conformational Populations

Direct experimental determination of the conformational populations of this compound is challenging and there is no specific data available in the scientific literature. Techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures could potentially be used to observe distinct signals for different conformers if the energy barrier to interconversion is high enough. Other experimental methods like gas-phase electron diffraction or vibrational spectroscopy (infrared and Raman) could, in principle, provide information about the average molecular structure, from which conformational information might be inferred, but such studies have not been reported for this specific compound.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a primary technique for studying dynamic processes in molecules, including conformational changes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers between different conformers and their relative populations at equilibrium. For a molecule like this compound, one would expect a complex proton and carbon-13 NMR spectrum at room temperature due to the rapid interconversion of various conformers, leading to averaged signals.

Upon cooling, the rate of these conformational changes would decrease, and at a sufficiently low temperature (the coalescence temperature), the signals corresponding to individual conformers would become distinct. Analysis of the line shapes of these signals at different temperatures would, in principle, allow for the calculation of the activation energy for the conformational interchanges. However, no such VT-NMR studies have been reported for this compound.

Table 1: Hypothetical VT-NMR Data for a Branched Alkane

| Temperature (K) | Key Proton Signal | Linewidth (Hz) | Exchange Rate (s⁻¹) |

| 298 | Broad singlet | 50 | > 1000 |

| 250 | Broadening further | 100 | ~500 |

| 200 | Coalescence | - | ~100 |

| 150 | Two distinct signals | 10 | < 10 |

This table is illustrative and does not represent actual data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Confirmation

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Since different conformers of a molecule have distinct three-dimensional structures, they will also exhibit unique sets of vibrational frequencies. Therefore, the appearance of new bands or changes in the relative intensities of existing bands in the IR or Raman spectrum upon changing temperature or solvent can indicate the presence of multiple conformers.

For a complex molecule such as this compound, the vibrational spectra would be rich with C-H and C-C stretching and bending modes. In a hypothetical study, specific bands in the fingerprint region (typically 400-1500 cm⁻¹) might be identified through computational modeling as being characteristic of particular rotational isomers. Experimental observation of these bands would then provide evidence for the existence of those conformers. To date, no such detailed vibrational spectroscopic analysis for this compound has been published.

Table 2: Representative Vibrational Frequencies for Alkane Conformers

| Vibrational Mode | Gauche Conformer (cm⁻¹) | Anti Conformer (cm⁻¹) |

| C-C-C Bending | ~450 | ~420 |

| CH₂ Rocking | ~740 | ~725 |

| C-C Stretching | ~1050 | ~1070 |

This table provides typical frequency ranges for illustrative purposes and is not specific to this compound.

Spectroscopic and Diffraction Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon framework and proton environments of organic molecules. For a molecule with the complexity of 3,4-diethyl-2,3-dimethylhexane, advanced NMR experiments are essential to resolve overlapping signals and definitively establish connectivity.

Distortionless Enhancement by Polarization Transfer (DEPT) is a series of ¹³C NMR experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. libretexts.orgchemistrysteps.com This is achieved by varying the final proton pulse angle, typically at 90° and 135°. libretexts.org

DEPT-90: In this experiment, only signals from methine (CH) carbons are observed as positive peaks. fiveable.menanalysis.com

DEPT-135: This spectrum shows methine (CH) and methyl (CH₃) carbons as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks. fiveable.menanalysis.com

Quaternary Carbons: Quaternary carbons, having no attached protons, are absent from all DEPT spectra. libretexts.orgfiveable.me By comparing the standard broadband-decoupled ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, every carbon in the molecule can be assigned its multiplicity.

For this compound, the expected DEPT NMR results would allow for the clear identification of its constituent carbon types.

Table 1: Predicted DEPT NMR Analysis for this compound

| Carbon Type | Number of Carbons | DEPT-90 Signal | DEPT-135 Signal |

|---|---|---|---|

| Quaternary (C) | 1 | Absent | Absent |

| Methine (CH) | 2 | Positive | Positive |

| Methylene (CH₂) | 2 | Absent | Negative |

Two-dimensional (2D) NMR experiments distribute spectral information across two frequency axes, resolving overlapping signals that are common in the 1D spectra of complex molecules. wikipedia.orgchemeurope.com Heteronuclear Correlation (HETCOR) spectroscopy, or its more modern and sensitive inverse-detected equivalent, HSQC (Heteronuclear Single Quantum Coherence), is used to establish direct, one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgyoutube.com

In a HETCOR or HSQC spectrum of this compound, a cross-peak would appear at the intersection of the ¹H chemical shift of a proton and the ¹³C chemical shift of the carbon it is bonded to. This technique provides an unambiguous map of C-H connectivity, confirming the assignments made with the aid of DEPT experiments. For instance, it would definitively link the proton signals of the four distinct methyl groups to their corresponding methyl carbon signals.

While correlation experiments like HETCOR reveal through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the through-space proximity of nuclei, typically protons. nanalysis.comcolumbia.edu The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. columbia.eduwikipedia.org

A 2D NOESY experiment generates a spectrum with cross-peaks that connect protons that are spatially near one another. wikipedia.org For a flexible acyclic molecule like this compound, NOESY data can help to determine its preferred conformation in solution by identifying which protons, even from distant parts of the carbon chain, are brought close together by bond rotations. This is crucial for establishing the relative stereochemistry of the chiral centers at C3 and C4.

Mass Spectrometry in Elucidating Fragmentation Patterns of Branched Alkanes

Mass spectrometry (MS) provides information about the molecular weight of a compound and its structural features based on its fragmentation pattern upon ionization. For branched alkanes, electron impact (EI) ionization leads to characteristic fragmentation behaviors.

A key feature of the mass spectra of branched alkanes is that bond cleavage occurs preferentially at the branching points. uobasrah.edu.iqic.ac.uk This is because such cleavage results in the formation of more stable secondary or tertiary carbocations. jove.comwhitman.edu Consequently, the molecular ion (M⁺) peak for highly branched alkanes like this compound is often of very low abundance or completely absent. ic.ac.ukwhitman.edu The fragmentation pattern is dominated by peaks corresponding to the most stable carbocation fragments that can be formed. The loss of the largest substituent at a branch is generally favored. uobasrah.edu.iq

Table 2: Predicted Major Fragmentation Pathways for this compound (Molecular Weight: 170.33 g/mol )

| Cleavage Site | Lost Radical | Formed Cation | Predicted m/z |

|---|---|---|---|

| C4-C5 bond | Propyl (•C₃H₇) | C₉H₁₉⁺ | 127 |

| C3-C4 bond | sec-Butyl (•C₄H₉) | C₈H₁₇⁺ | 113 |

| C2-C3 bond | Isopropyl (•C₃H₇) | C₉H₁₉⁺ | 127 |

| C3-Ethyl bond | Ethyl (•C₂H₅) | C₁₀H₂₁⁺ | 141 |

X-ray Diffraction for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. By analyzing the angles and intensities of the diffracted beams, a 3D map of electron density can be produced, revealing exact atomic positions, bond lengths, and bond angles. wikipedia.org

For alkanes, a significant challenge is growing a single crystal of sufficient quality, as their non-polar nature and conformational flexibility can hinder the formation of a well-ordered crystal lattice. nih.gov However, if a suitable crystal of this compound could be obtained, X-ray diffraction would provide an unambiguous determination of its molecular structure in the solid state, including the specific conformation of the hexane (B92381) backbone and the relative stereochemistry of its chiral centers. Studies on other branched alkanes have shown they tend to adopt an extended, planar zigzag form for their main chains in the solid state. nih.govresearchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of this compound relies on the synergistic integration of data from multiple spectroscopic techniques. No single method alone can typically provide a complete picture for such a complex, non-functionalized molecule.

The process begins with MS, which suggests the molecular formula (from the molecular weight, if observable) and provides initial evidence of a highly branched structure from its fragmentation pattern. Next, ¹³C NMR and DEPT experiments establish the number of unique carbons and their multiplicities (C, CH, CH₂, CH₃). 2D NMR techniques like HETCOR/HSQC then link the proton and carbon skeletons together, confirming C-H connectivities. Finally, NOESY experiments probe the 3D structure and conformational preferences in solution. If a solid-state structure is required, X-ray diffraction provides the most precise and unambiguous data. This integrated approach ensures that all aspects of the molecular structure are rigorously and correctly assigned.

Reaction Mechanisms and Reactivity Studies

Mechanistic Pathways of Alkylation Reactions Involving Branched Alkanes

The synthesis of highly branched alkanes such as 3,4-Diethyl-2,3-dimethylhexane often involves alkylation reactions, which are characterized by the formation and rearrangement of carbocation intermediates. These reactions are fundamental in producing high-octane gasoline components.

Carbocation rearrangements are a key feature of reactions involving branched alkanes, driven by the thermodynamic imperative to form a more stable carbocation. youtube.com These rearrangements, primarily 1,2-hydride and 1,2-alkyl shifts, occur when a hydrogen atom or an alkyl group, with its bonding pair of electrons, migrates to an adjacent positively charged carbon atom. srmist.edu.inlibretexts.org This intramolecular process transforms a less stable carbocation (e.g., primary or secondary) into a more stable one (e.g., secondary or tertiary). science.govquora.com

For instance, in the acid-catalyzed isomerization or cracking of alkanes, a carbocation may be initially formed at a less substituted position. A subsequent 1,2-hydride shift from an adjacent carbon can lead to the formation of a more stable tertiary carbocation. researchgate.net Similarly, a 1,2-alkyl shift, often involving a methyl group, can occur to achieve greater stability, sometimes leading to significant skeletal rearrangements of the carbon framework. quora.commasterorganicchemistry.com The driving force for these shifts is the formation of a more stable carbocation intermediate, which is a thermodynamically favorable process. chemistrysteps.com

| Carbocation Type | Relative Stability |

|---|---|

| Tertiary | Most Stable |

| Secondary | Intermediate |

| Primary | Least Stable |

| Methyl | Very Unstable |

The synthesis of branched alkanes like this compound can proceed through the electrophilic addition of acids (like HBr or H₂SO₄) to unsaturated precursors, such as alkenes. missouri.educopernicus.org In this mechanism, the electron-rich double bond of the alkene acts as a nucleophile, attacking the electrophile (e.g., a proton from the acid). chemistrystudent.comacs.org This initial step results in the formation of a carbocation intermediate. nih.gov

The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more substituted and thus more stable carbocation. nih.gov However, as discussed previously, this newly formed carbocation can undergo rearrangements via 1,2-hydride or 1,2-alkyl shifts to yield an even more stable carbocation before the final nucleophilic attack (e.g., by a bromide ion) occurs to form the final product. science.govquora.com This potential for rearrangement often leads to a mixture of products, with the major product arising from the most stable carbocation intermediate. srmist.edu.inscience.gov

Radical Reaction Mechanisms in Branched Alkanes

Branched alkanes are susceptible to radical reactions, which proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org These reactions are often initiated by heat or ultraviolet (UV) light. ucalgary.ca

The initiation of radical reactions in alkanes involves the homolytic cleavage of a covalent bond, where the two electrons of the bond are distributed equally between the two resulting fragments, forming two radicals. chemistrysteps.compressbooks.pub In the context of this compound, the relative weakness of the C-H bonds at tertiary positions makes them more susceptible to homolytic cleavage compared to secondary or primary C-H bonds. This is due to the lower bond dissociation energy required to form a more stable tertiary radical. researchgate.net

The stability of the resulting alkyl radical is a crucial factor in determining the site of reaction. youtube.com Tertiary radicals are the most stable, followed by secondary, and then primary radicals. This stability trend is attributed to hyperconjugation and steric effects. While C-C bond cleavage can also occur under more forceful conditions like pyrolysis, C-H bond cleavage is the more common pathway in radical halogenation.

| Type of C-H Bond | Approximate BDE (kcal/mol) | Resulting Radical Stability |

|---|---|---|

| Primary (R-CH₃) | ~100 | Least Stable |

| Secondary (R₂-CH₂) | ~98 | Intermediate |

| Tertiary (R₃-CH) | ~96 | Most Stable |

The halogenation of alkanes is a classic example of a free-radical substitution reaction. chemistrystudent.com The reaction proceeds through a radical chain mechanism. libretexts.org The regioselectivity of this reaction is highly dependent on the halogen used. ucalgary.ca Bromination is highly selective and will preferentially occur at the position that forms the most stable radical. ucalgary.capearson.com In the case of this compound, bromination would be expected to yield a product where a bromine atom replaces a hydrogen at one of the tertiary carbons (positions 3 or 4).

Chlorination, on the other hand, is much less selective. ucalgary.ca While there is still a preference for the formation of more stable radicals, the difference in reactivity between the various types of C-H bonds is less pronounced. libretexts.org This leads to a mixture of isomeric monochlorinated products. The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. quora.com Fluorination is often explosive and difficult to control, while iodination is typically too slow and reversible. quora.comlibretexts.org

Advanced Oxidation Mechanisms and Atmospheric Chemistry Implications

Branched alkanes are significant components of vehicle emissions and can undergo oxidation in the atmosphere, contributing to the formation of secondary organic aerosols (SOA) and ozone. copernicus.orgnih.gov The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. copernicus.org

The atmospheric oxidation of an alkane like this compound is initiated by the abstraction of a hydrogen atom by an OH radical. copernicus.org This reaction is more likely to occur at the tertiary C-H positions due to their lower bond dissociation energy. Following H-abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitrogen oxides (NOx), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) or an organonitrate (RONO₂). copernicus.org

A study on the atmospheric chemistry of C₁₀ alkanes, including the structurally similar 3,4-diethylhexane, identified various oxidation products such as alkyl nitrates, hydroxycarbonyls, and hydroxynitrates. acs.org The formation of these oxygenated products increases their polarity and reduces their volatility, which can lead to their partitioning into the aerosol phase, contributing to the formation and growth of SOA. copernicus.org The branching structure of the alkane influences the distribution of oxidation products and the SOA yield. copernicus.org

Stereochemical Outcomes of Reactions Involving Chiral Branched Alkanes

Reactions involving chiral centers can proceed with retention of configuration, inversion of configuration, or racemization. Furthermore, the introduction of a new chiral center in a molecule that is already chiral leads to the formation of diastereomers, often in unequal amounts. This diastereoselectivity is a consequence of the existing chiral center influencing the approach of reagents to the reactive site.

A common reaction type for alkanes is free-radical halogenation. The stereochemical outcome of this reaction on a chiral branched alkane depends on which hydrogen atom is substituted.

If the halogenation occurs at a carbon atom that is not a stereocenter, and the reaction creates a new stereocenter, the outcome is typically the formation of a racemic mixture. This is because the reaction proceeds through a planar or rapidly inverting radical intermediate. The incoming halogen has an equal probability of attacking from either face of the intermediate, leading to both (R) and (S) configurations at the new stereocenter.

Consider the hypothetical monochlorination of an enantiomerically pure sample of (3R,4R)-3,4-diethyl-2,3-dimethylhexane at a primary carbon, for instance, one of the methyl groups at the end of a hexane (B92381) chain. This would result in a pair of diastereomers, as a new chiral center is introduced into a molecule that already contains two chiral centers.

In a scenario where a reaction occurs at an existing stereocenter of a chiral alkane, the stereochemical outcome is highly dependent on the reaction mechanism. For instance, a reaction proceeding through an S\N1-type mechanism involving a carbocation intermediate would lead to racemization at that center. Conversely, an S\N2-type reaction would proceed with inversion of configuration. However, alkanes themselves are generally unreactive towards nucleophilic substitution unless first converted to a derivative with a good leaving group.

The presence of multiple chiral centers, as in this compound, complicates the stereochemical analysis. Reactions at one stereocenter can be influenced by the stereochemistry of the other, a phenomenon known as diastereoselective induction. This can lead to a preference for the formation of one diastereomer over another.

To illustrate the potential stereochemical outcomes, let's consider a hypothetical free-radical bromination of an enantiomerically pure sample of (3S,4S)-3,4-diethyl-2,3-dimethylhexane. Bromination is generally more selective than chlorination and will preferentially occur at the most substituted carbon atom with an available hydrogen. In this case, the tertiary carbons at positions 3 and 4 are likely sites of reaction.

If a hydrogen atom at C-3 is abstracted, a planar radical intermediate is formed at this position. The subsequent attack by a bromine molecule can occur from either face, leading to a mixture of diastereomers.

Hypothetical Product Distribution for Bromination of (3S,4S)-3,4-diethyl-2,3-dimethylhexane at C-3

| Product | Configuration | Predicted Distribution |

| (3R,4S)-3-bromo-3,4-diethyl-2,3-dimethylhexane | Diastereomer 1 | ~50% |

| (3S,4S)-3-bromo-3,4-diethyl-2,3-dimethylhexane | Diastereomer 2 | ~50% |

This table is based on the theoretical outcome assuming no diastereoselective influence from the adjacent chiral center.

In reality, the chiral center at C-4 could influence the approach of the bromine molecule, leading to a deviation from a 50:50 mixture. This would result in a diastereomeric excess (d.e.) of one product.

Hypothetical Diastereomeric Excess in the Bromination of a Chiral Alkane

| Reaction Condition | Diastereomer 1 (%) | Diastereomer 2 (%) | Diastereomeric Excess (d.e.) |

| Non-selective | 50 | 50 | 0% |

| Moderately Diastereoselective | 75 | 25 | 50% |

| Highly Diastereoselective | 95 | 5 | 90% |

This table illustrates how the stereochemical environment can influence the product ratio.

The study of such reactions in chiral branched alkanes is fundamental to understanding the principles of asymmetric synthesis, where the goal is to selectively produce a single stereoisomer of a chiral product.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3,4-diethyl-2,3-dimethylhexane, an isomer of dodecane (B42187). These ab initio methods solve the Schrödinger equation to determine a molecule's electronic structure and energy, providing insights into its stability and reactivity from first principles.

Gaussian-2 (G2) theory is a high-accuracy composite ab initio method designed to calculate thermochemical data, such as atomization energies and enthalpies of formation, with chemical accuracy (typically within 1-2 kcal/mol of experimental values). ccu.edu.twups-tlse.fr G2 theory achieves this by combining results from several lower-level calculations to approximate a much higher level of theory. ccu.edu.twups-tlse.fr The process involves a series of energy calculations at different levels of theory and with different basis sets, which are then summed with empirically derived corrections to yield a final, highly accurate total energy. uni-muenchen.de

For a branched alkane like this compound, G2 theory can predict its enthalpy of formation by calculating the total electronic energy and adding corrections for zero-point vibrational energy (ZPE) and thermal effects. semanticscholar.org The method's strength lies in its systematic approach to accounting for electron correlation and basis set deficiencies, which are critical for accurately modeling the subtle energetic differences between alkane isomers. ccu.edu.twups-tlse.fr

Table 1: Key Steps in G2 Theory for Energy Calculation

| Step | Description of Calculation | Purpose |

|---|---|---|

| 1. Geometry Optimization | MP2(Full)/6-31G(d) | To find the lowest energy conformation of the molecule. |

| 2. Zero-Point Energy | HF/6-31G(d) | Frequencies are calculated and scaled to determine the ZPE. |

| 3. Base Energy Calculation | QCISD(T)/6-311G(d,p) | Provides a high-level treatment of electron correlation. |

| 4. Basis Set Corrections | MP4 and MP2 calculations with larger basis sets (e.g., 6-311+G(2df,p)) | To correct for the limitations of the initial basis set. |

| 5. Higher Level Correction (HLC) | An empirical correction based on the number of valence electron pairs. | To compensate for remaining deficiencies in the method. |

Scaled Effective One-Electron Methods (SEOEM) offer a computationally less expensive alternative. These semi-empirical methods simplify the calculation by treating only the valence electrons explicitly and using parameters derived from experimental data or higher-level calculations, such as G2 theory. acs.org An effective one-electron model can be parameterized using G2 molecular total energies to reproduce experimental gas-phase standard heats of formation for alkanes with an average absolute deviation of less than 1 kcal/mol. acs.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that computes the properties of a molecule based on its electron density rather than a complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying larger branched alkanes like this compound. chemrxiv.orgchemrxiv.org

DFT calculations can determine a wide range of molecular properties, including optimized geometries, vibrational frequencies, and thermochemical data such as enthalpy of formation. nih.govugent.be The choice of the exchange-correlation functional is crucial for the accuracy of DFT results. For alkanes, functionals like B3LYP are commonly used, but long-range corrected (LC) functionals combined with dispersion corrections have been shown to overcome systematic errors in calculating reaction enthalpies. nih.govacs.org

A key finding from DFT analysis is that branched alkanes are thermodynamically more stable than their linear counterparts. nih.gov A partitioning of the total DFT energy reveals that this stability arises from favorable electrostatic and correlation energy terms, which outweigh destabilizing steric and quantum energy effects. nih.gov For this compound, DFT can be used to model its bond separation energies and compare its thermodynamic stability against other dodecane isomers.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are powerful tools for studying the physical properties and dynamic behavior of alkanes. acs.org These methods use classical mechanics and a set of parameters known as a force field to model the interactions between atoms. acs.org

For a dodecane isomer like this compound, MD simulations can predict bulk thermophysical properties such as density, viscosity, and self-diffusion coefficients under various temperatures and pressures. acs.orgresearchgate.net The accuracy of these predictions is highly dependent on the chosen force field. acs.org Force fields are categorized as all-atom (explicitly representing every atom), united-atom (treating CH, CH₂, and CH₃ groups as single interaction centers), or coarse-grained. researchgate.net Studies comparing different force fields (e.g., TraPPE-UA, OPLS, CHARMM) have found that their performance varies depending on the property being simulated. acs.orgqmul.ac.uk For instance, the TraPPE-UA model is often accurate for liquid densities, while others like L-OPLS may be better for viscosity. acs.org

MD simulations are also used to study interfacial phenomena, such as the evaporation and condensation of dodecane at liquid-vapor interfaces or its detachment from solid surfaces. ilasseurope.orgmdpi.com These simulations provide molecular-level insights into the conformational changes and intermolecular interactions that govern the macroscopic behavior of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the molecular structure of compounds with their physical and chemical properties. nih.gov These models are particularly useful for predicting the properties of large sets of isomers, such as the numerous isomers of dodecane, without the need for extensive experimental measurements or computationally intensive ab initio calculations. acs.org

The foundation of any QSPR model is the generation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.edu For alkane isomers, these descriptors are derived directly from the molecular graph (a 2D representation of the molecule where atoms are vertices and bonds are edges). researchgate.net

Common categories of molecular descriptors for alkanes include:

Constitutional Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

Topological (or Graph Theoretical) Descriptors: These indices describe the connectivity and branching of the carbon skeleton. They are particularly effective at distinguishing between isomers. acs.org

Geometric Descriptors: Derived from the 3D coordinates of the atoms, describing the molecule's size and shape.

Table 2: Examples of Topological Indices Used for Branched Alkanes

| Descriptor | Description | Typical Application |

|---|---|---|

| Wiener Index (W) | The sum of the shortest distances between all pairs of non-hydrogen atoms in the molecular graph. internationalpubls.com | Correlates with boiling point and other bulk properties. |

| Randić Connectivity Index (χ) | Calculated from the degrees of adjacent vertices; reflects the degree of branching. acs.org | Used to model thermodynamic properties and chromatographic retention times. |

| Zagreb Indices (M₁, M₂) | Based on the sum of the squares of vertex degrees (M₁) or the sum of products of degrees of adjacent vertices (M₂). acs.org | Relates to molecular branching and energetic stability. |

| Molecular Walk Counts | The number of possible paths of a given length starting from each atom. | Captures detailed information about the molecular topology. acs.org |

These descriptors encode information about the size, shape, and degree of branching in an isomer like this compound, which are the primary structural factors influencing its physical properties.

Once a set of molecular descriptors is calculated, statistical methods like multiple linear regression (MLR) are used to build a QSPR model that links them to a specific thermodynamic property. nih.gov For branched alkanes, QSPR models have been successfully developed to predict properties such as boiling point, enthalpy of formation, and molar refractivity. acs.orgresearchgate.net

For example, the boiling points of alkanes are strongly influenced by molecular size and intermolecular van der Waals forces. Linear alkanes have higher boiling points than their branched isomers because their elongated shape allows for a larger surface area and stronger intermolecular contact. Descriptors like the Wiener index and connectivity indices effectively capture these differences in molecular shape and branching. internationalpubls.com

Similarly, the enthalpy of formation, which reflects the thermodynamic stability of a molecule, can be correlated with topological indices that describe molecular branching. acs.org QSPR models provide a rapid and reliable method for estimating the thermodynamic properties of this compound and its many isomers, facilitating the screening and characterization of complex hydrocarbon mixtures.

Computational Studies on Reaction Pathways and Transition States

A thorough review of scientific literature and computational chemistry databases indicates a notable absence of specific theoretical and computational investigations focused exclusively on the reaction pathways and transition states of this compound. While computational studies are a cornerstone of understanding the reaction kinetics and mechanisms of hydrocarbons, this particular highly branched dodecane isomer has not been the subject of dedicated published research.

In the absence of specific data for this compound, it is pertinent to discuss the general methodologies and types of reaction pathways that are typically investigated for alkanes of similar size and complexity through computational chemistry. Such studies are crucial for fields like combustion science and materials degradation, where understanding the thermal decomposition of hydrocarbons is essential.

Theoretical investigations of alkanes generally focus on elucidating the mechanisms of pyrolysis and oxidation. The primary reaction pathways explored include:

Unimolecular Decomposition: This involves the breaking of chemical bonds within a single molecule. For a branched alkane like this compound, the initiation of decomposition would likely involve the scission of the weakest carbon-carbon (C-C) bonds, which are typically those at tertiary or quaternary carbon centers due to the stabilizing effect of alkyl groups on the resulting radicals.

Hydrogen Abstraction: In this bimolecular process, a radical species removes a hydrogen atom from the alkane, leading to the formation of an alkyl radical. The site of hydrogen abstraction is a key area of investigation, as the stability of the resulting radical (tertiary > secondary > primary) influences the reaction rate.

β-Scission: Once an alkyl radical is formed, it can undergo β-scission, where a C-C bond beta to the radical center breaks. This is a common and crucial step in the chain reaction of alkane pyrolysis, leading to the formation of an alkene and a smaller alkyl radical.

To study these pathways, computational chemists employ a variety of theoretical methods. Density Functional Theory (DFT) is a widely used approach for calculating the geometries of reactants, products, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the activation energy of a reaction. More accurate, though computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used to refine the energies of stationary points on the potential energy surface.

A typical computational study on the reaction pathways of an alkane would involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the reactant molecule.

Potential Energy Surface Mapping: Locating the transition state structures that connect reactants to products for various possible reaction channels.

Frequency Calculations: To confirm that reactants and products are energy minima (having all real vibrational frequencies) and that transition states are first-order saddle points (having exactly one imaginary frequency).

Rate Constant Calculation: Using the calculated activation energies and vibrational frequencies within the framework of Transition State Theory (TST) to predict the rate constants of elementary reactions over a range of temperatures.

While detailed research findings and data tables for this compound are not available, the established principles of computational chemistry provide a clear framework for how such an investigation would be conducted. Future computational studies on this and other complex branched alkanes would be valuable for refining kinetic models of fuel combustion and other high-temperature chemical processes.

Q & A

Q. How can machine learning (ML) models predict the phase behavior of this compound in complex mixtures?

- Methodological Answer : Train ML algorithms (e.g., random forests) on datasets of branched alkane phase diagrams. Input features include molecular descriptors (e.g., Wiener index, branching degree) and solvent parameters (Hansen solubility). Validate predictions against experimental vapor-liquid equilibrium (VLE) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.